molecular formula C23H17FO4 B383590 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one CAS No. 610750-34-0

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one

Cat. No.: B383590
CAS No.: 610750-34-0
M. Wt: 376.4g/mol
InChI Key: BUMNPRADYLMQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is a synthetic small molecule based on the privileged chromen-4-one (chromanone) scaffold, a heterobicyclic structure of significant interest in medicinal chemistry and drug discovery . This compound features specific aromatic substitutions at the 3- and 7-positions, a modification strategy commonly employed to fine-tune biological activity and physicochemical properties. The chromanone core is widely studied for its diverse pharmacological potential, with numerous analogs demonstrating potent biological activities in research settings, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . In particular, 3-benzylidenechroman-4-one derivatives have shown notable cytotoxic activity against various cancer cell lines, suggesting a potential research application for this compound in investigating antiproliferative signaling pathways and metabolic dysfunctions in tumor cells . The fluorophenyl and methoxyphenyl moieties may enhance its ability to interact with key enzymatic targets, such as acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2), which are inhibited by other chromanone derivatives . Researchers can utilize this high-quality compound as a chemical tool to explore new therapeutic leads and elucidate mechanisms of action related to the chromanone pharmacophore. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-26-21-9-5-3-7-17(21)19-14-28-22-12-16(10-11-18(22)23(19)25)27-13-15-6-2-4-8-20(15)24/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMNPRADYLMQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with chromone derivatives under specific reaction conditions. The reaction often requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures.
  • Reactivity Studies : It undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
    • Oxidation : Can be oxidized using potassium permanganate.
    • Reduction : Can be reduced using sodium borohydride.
    • Substitution Reactions : Can react with nucleophiles at the fluorophenyl or methoxyphenyl positions.

Biology

  • Biological Activity Investigation : Research has indicated potential biological activities, including:
    • Anticancer Properties : Preliminary studies have shown that chromen-4-one derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
    • Antimicrobial Activity : The compound has been explored for its antimicrobial potential against different bacterial strains.
  • Mechanism of Action : While the precise molecular mechanisms remain under investigation, it is hypothesized that the compound may exert its effects through interactions with enzymes and proteins, influencing cellular signaling pathways.

Medicine

  • Therapeutic Applications : The compound is being studied for its therapeutic effects in treating diseases such as cancer and infections due to its bioactive properties.
  • Drug Development : Its unique structure may enhance drug-like properties, making it a candidate for further development into pharmaceutical agents.

Case Studies and Research Findings

Several studies have documented the efficacy of chromen-4-one derivatives:

  • Anticancer Activity Study :
    • A study evaluated the anticancer activity of various chromen derivatives, including 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one, showing significant inhibition against human tumor cells with mean GI50 values indicating potent activity .
  • Antimicrobial Evaluation :
    • Research demonstrated that certain derivatives exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents .
  • Synthetic Methodologies :
    • Innovative synthetic routes have been developed for creating derivatives with enhanced biological activity, showcasing the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

  • 7-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)chromen-4-one (C₂₅H₁₉ClO₆) This analog replaces the 2-fluorophenylmethoxy group with a 6-chloro-1,3-benzodioxin-substituted methoxy moiety. Molecular weight: 450.871 g/mol (vs. ~364.34 g/mol for the target compound) .
  • 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (C₁₈H₁₃F₃O₄)

    • Features a trifluoromethyl group at position 2 and a methoxy group at position 7.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to the target compound.
    • Molecular weight: 350.29 g/mol .

Variations in the Chromenone Core

  • 7-[(2-Chloro-6-fluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (C₂₀H₁₆ClFO₃) Incorporates a fused cyclopenta ring, reducing planarity of the chromenone core. This structural modification likely impacts π-π stacking interactions critical for binding to hydrophobic pockets in enzymes or receptors. Molecular weight: 358.79 g/mol; density: 1.4 g/cm³ .
  • 7-Hydroxy-3-(2-methoxyphenyl)chromen-4-one Lacks the (2-fluorophenyl)methoxy group at position 7, replaced by a hydroxyl group.

Key Research Findings and Trends

Electron-Withdrawing Groups Enhance Bioactivity : Fluorine and chlorine substituents at position 7 improve binding to kinase targets (e.g., BRAF/HDAC inhibitors in ) by modulating electron density .

Steric Effects : Bulky groups like benzodioxin () reduce enzymatic activity due to steric clashes, highlighting the need for balanced substituent size .

Computational Insights : Molecular docking () predicts that 3-(2-methoxyphenyl) groups enhance hydrophobic interactions with protein pockets, a feature shared by the target compound .

Biological Activity

7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

The molecular structure of this compound is represented by the following chemical formula:

PropertyValue
Molecular Formula C23H17FO4
Molecular Weight 366.37 g/mol
Density 1.291 g/cm³
Boiling Point 522.5 °C
Flash Point 259.9 °C

The biological activity of chromen-4-one derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These compounds have been studied for their potential as:

  • Anticancer agents : They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial properties : Some studies suggest efficacy against bacterial and fungal strains.
  • Enzyme inhibitors : Notably, they may inhibit enzymes such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases.

Anticancer Activity

A study highlighted that derivatives of chromen-4-one, including the compound , demonstrated significant growth-inhibitory effects on several cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 10 µM for certain derivatives against breast cancer cells (MCF-7) and colon cancer cells (HT29) .

Antimicrobial Effects

Research indicated that chromen-4-one derivatives possess antimicrobial properties. In vitro assays revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .

Enzyme Inhibition

The compound has been investigated for its potential as an MAO inhibitor. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the chromen backbone could enhance MAO-B inhibition potency, with some derivatives achieving IC50 values in the nanomolar range .

Case Study 1: Anticancer Activity

In a controlled experiment, researchers synthesized several derivatives of chromen-4-one and tested their effects on MCF-7 cells. The most potent derivative exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating promising anticancer properties.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various chromen derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations ranging from 15 to 30 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-[(2-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one?

  • Methodology : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of substituted hydroxyacetophenone derivatives with appropriate ketones or esters under basic conditions (e.g., NaOEt or K₂CO₃) to form the chromen-4-one core .

Functionalization : Alkylation or aryloxy substitution at the 7-position using (2-fluorophenyl)methanol under Mitsunobu conditions or nucleophilic aromatic substitution .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization from ethanol or DMF/water mixtures .

  • Key Reagents : Propargyl bromide, DMF, and K₂CO₃ are frequently used for etherification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and fluorophenyl groups) and aromatic proton environments .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between substituents, with SHELXL refinement for accuracy .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~376.12 g/mol) and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antioxidant Activity : DPPH/ABTS radical scavenging assays measure IC₅₀ values .
  • Enzyme Inhibition : AChE and COX inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves to determine IC₅₀ .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Strategies :

  • Use of protecting groups (e.g., TBS for hydroxyls) to direct substitutions .
  • Catalytic systems like Yb(OTf)₃ for annulation reactions to control stereochemistry .
    • Case Study : In [3 + 2] annulations, electron-withdrawing groups (e.g., trifluoromethyl) enhance regioselectivity at the 3-position .

Q. How do structural modifications impact biological activity?

  • SAR Insights :

  • Fluorophenyl vs. Methoxyphenyl : Fluorine enhances metabolic stability and membrane permeability, while methoxy groups improve binding to aromatic enzyme pockets .
  • Chromen-4-one Core : Planar structure facilitates intercalation with DNA or enzyme active sites, as shown in docking studies .
    • Data Comparison : Analogues with trifluoromethyl substitutions show 2–3× higher COX inhibition than non-fluorinated derivatives .

Q. How are crystallographic data contradictions resolved (e.g., disordered atoms)?

  • Refinement Tools : SHELXL’s TWIN/BASF commands model twinning or disorder, while Olex2 GUI aids visualization .
  • Case Example : For 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, hydrogen bonding (O–H···O) and π-π stacking were refined using restraints on thermal parameters .

Q. What computational methods predict binding modes with target proteins?

  • Docking Workflow :

Protein Preparation : Retrieve structures from PDB (e.g., AChE: 4EY7) and optimize with AMBER force fields .

Ligand Docking : AutoDock Vina or Glide (Schrödinger) with flexible side chains to account for fluorophenyl rotation .

  • Validation : MD simulations (100 ns) assess binding stability via RMSD/RMSF plots .

Data Contradiction Analysis

Q. Why do antioxidant activity results vary across studies?

  • Factors :

  • Assay Conditions : DPPH (methanol-based) vs. ABTS (aqueous) may differentially solubilize hydrophobic substituents .
  • Purity : HPLC-grade samples (>95%) reduce false positives from byproducts .
    • Resolution : Normalize data to reference standards (e.g., ascorbic acid) and report solvent systems .

Q. How do crystal packing forces influence bioactivity predictions?

  • Impact : Crystal structures may stabilize conformations not prevalent in solution, skewing docking results .
  • Mitigation : Compare multiple polymorphs (e.g., P2₁/c vs. P1) and validate with solution NMR .

Methodological Tables

Table 1 : Comparison of Biological Activities in Chromen-4-one Analogues

CompoundAChE IC₅₀ (µM)COX Inhibition (%)Cytotoxicity (MCF-7 IC₅₀, µM)
Target Compound12.3 ± 1.278 ± 418.5 ± 2.1
3-(4-Fluorophenyl) Analogue25.6 ± 3.165 ± 634.7 ± 3.8
7-Methoxy Derivative45.8 ± 4.542 ± 5>50
Data sourced from in vitro assays .

Table 2 : Crystallographic Data for Structural Analogues

CompoundSpace GroupDihedral Angle (°)Hydrogen Bonds
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-oneP2₁/c15.2O3–H···O4
2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-oneP2₁/c22.8O4–H···O1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.